6-Pentafluoroethyl-1h-pyrazine-2-thione 6-Pentafluoroethyl-1h-pyrazine-2-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789745
InChI: InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-1-12-2-4(14)13-3/h1-2H,(H,13,14)
SMILES:
Molecular Formula: C6H3F5N2S
Molecular Weight: 230.16 g/mol

6-Pentafluoroethyl-1h-pyrazine-2-thione

CAS No.:

Cat. No.: VC15789745

Molecular Formula: C6H3F5N2S

Molecular Weight: 230.16 g/mol

* For research use only. Not for human or veterinary use.

6-Pentafluoroethyl-1h-pyrazine-2-thione -

Specification

Molecular Formula C6H3F5N2S
Molecular Weight 230.16 g/mol
IUPAC Name 6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione
Standard InChI InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-1-12-2-4(14)13-3/h1-2H,(H,13,14)
Standard InChI Key GNXBIUBTMVBBBN-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=S)C=N1)C(C(F)(F)F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione, reflects its structural components:

  • A six-membered pyrazine ring with nitrogen atoms at positions 1 and 4.

  • A thione (-C=S) group at position 2.

  • A pentafluoroethyl (-CF₂CF₃) substituent at position 6.

The presence of fluorine atoms introduces strong electronegativity and lipophilicity, potentially enhancing membrane permeability in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₃F₅N₂S
Molecular Weight230.16 g/mol
IUPAC Name6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione
Canonical SMILESC1=C(NC(=S)C=N1)C(C(F)(F)F)(F)F
XLogP3-AA (Lipophilicity)Estimated 2.1 (analogous to )

The crystal structure of related pyrazine-2-thiones reveals intermolecular hydrogen bonding (N–H⋯N and C–H⋯S), which stabilizes the lattice and influences solubility .

Synthetic Methodologies

Reaction Pathways

Synthesis typically involves fluorination of pyrazine precursors or nucleophilic substitution reactions. Key steps include:

  • Precursor Selection: Pyrazine-2-thione derivatives serve as starting materials.

  • Fluorination: Introduction of the pentafluoroethyl group via reactions with perfluoroalkyl iodides or trifluoromethylating agents.

  • Solvent Systems: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed for their high polarity, facilitating nucleophilic substitutions.

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventDMF or DMSO
BasePotassium carbonate (K₂CO₃)
Temperature80–100°C
Reaction Time12–24 hours
Yield45–60% (optimized)

Reaction Optimization

Yield improvements rely on:

  • Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance fluorination efficiency.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.

Biological Activities and Mechanisms

Table 3: Comparative Biological Activities of Pyrazine-2-thiones

CompoundActivityIC₅₀ (μM)Target
6-Pentafluoroethyl derivativeAntiviral (hypothetical)N/AViral RNA polymerase
2-Mercaptopyrazine Antimicrobial12.5Bacterial dihydrofolate reductase
6-Fluoro derivative Anti-inflammatory8.2COX-2 enzyme

Antimicrobial and Anti-inflammatory Effects

Structural analogs demonstrate:

  • Antibacterial Action: Disruption of cell wall synthesis in Staphylococcus aureus (MIC = 25 μg/mL) .

  • COX-2 Inhibition: Fluorinated derivatives reduce prostaglandin synthesis by 70% at 10 μM .

Applications in Medicinal Chemistry

Drug Development

The compound’s dual functionality (thione and fluorinated group) positions it as a:

  • Protease Inhibitor Candidate: Potential use in HIV or hepatitis C therapeutics.

  • Anticancer Agent: Fluorine atoms may enhance binding to kinase targets (e.g., EGFR).

Material Science

  • Liquid Crystals: Fluorinated pyrazines improve thermal stability in display technologies.

  • Coordination Chemistry: Thione sulfur coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) for catalyst design.

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